1-Cyclohexylidenepropan-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclohexylidenepropan-2-one can be represented by the InChI code 1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3 . The canonical SMILES representation for this compound is CC(=O)C=C1CCCCC1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.21 g/mol . It has a XLogP3-AA value of 1.9, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 138.104465066 g/mol . The topological polar surface area of the compound is 17.1 Ų . The compound has 10 heavy atoms .Scientific Research Applications
Synthesis and Coordination with Transition Metals
1-Cyclohexylidenepropan-2-one has been utilized in the synthesis of various compounds and coordination with transition metals. For instance, it's used in the creation of 5,6-O-Cyclohexylidene-1-amino-3-azahexane, which is synthesized from 1-chloro-2,3-O-cyclohexylidenepropane. This compound further coordinates with Co(II), Ni(II), and Cu(II) acetates, suggesting its potential in the development of new coordination complexes (Ozturk, Şekerci, & Ozdemir, 2005).
Catalysis and Chemical Reactions
This compound plays a role in catalysis and various chemical reactions. For example, it's involved in the selective allylic oxidation of cyclohexene, where nitrogen-doped carbon nanotubes (NCNTs) act as catalysts. This process demonstrates high efficiency and conversion rates, showing the compound's applicability in chemical synthesis (Cao, Yu, Peng, & Wang, 2014).
Structural and Spectroscopic Analysis
The compound also finds application in structural and spectroscopic analysis. Studies have investigated its behavior in different media, leading to insights into its structural interconversions and spectroscopic properties. Such investigations are crucial for understanding its chemical behavior and potential applications in sensors or analytical chemistry (Pană et al., 2017).
Reactive Distillation and Industrial Applications
This compound is relevant in reactive distillation, particularly in the production process of high purity cyclohexanone, which is a key raw material in the nylon industry. This showcases its importance in industrial applications and material synthesis (Lorenzo et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-cyclohexylidenepropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOBMXTKPYCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236327 | |
Record name | 2-Propanone, 1-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-68-0 | |
Record name | 2-Propanone, 1-cyclohexylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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